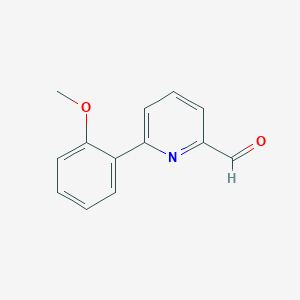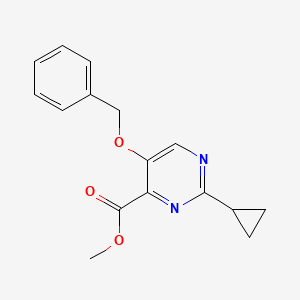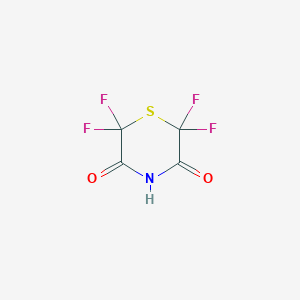
2-(Methoxy(methyl)carbamoyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxy(methyl)carbamoyl)phenyl acetate is an organic compound with a complex structure that includes both ester and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy(methyl)carbamoyl)phenyl acetate typically involves the esterification of 2-(Methoxy(methyl)carbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(Methoxy(methyl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines can convert the ester group into an amide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Aminolysis: Primary or secondary amines under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Produces 2-(Methoxy(methyl)carbamoyl)phenol and acetic acid.
Aminolysis: Produces 2-(Methoxy(methyl)carbamoyl)phenyl amide.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
科学研究应用
2-(Methoxy(methyl)carbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Methoxy(methyl)carbamoyl)phenyl acetate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that can interact with biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or drug activation.
相似化合物的比较
Similar Compounds
2-(Methoxy(methyl)carbamoyl)phenol: Similar structure but lacks the acetate group.
Phenyl acetate: Lacks the carbamate group, making it less reactive in certain contexts.
Methyl carbamate: Simpler structure with only the carbamate group.
Uniqueness
2-(Methoxy(methyl)carbamoyl)phenyl acetate is unique due to the presence of both ester and carbamate functional groups, which confer distinct reactivity and potential applications. This dual functionality allows for versatile use in synthesis and research, distinguishing it from simpler analogs.
属性
IUPAC Name |
[2-[methoxy(methyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(13)16-10-7-5-4-6-9(10)11(14)12(2)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADYHWAKOCNQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


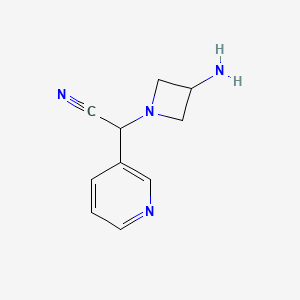

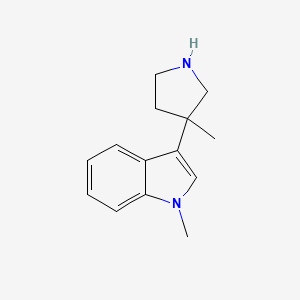
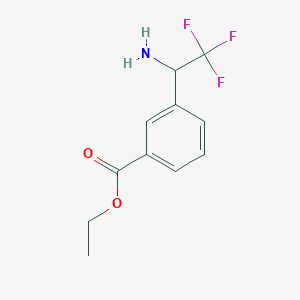

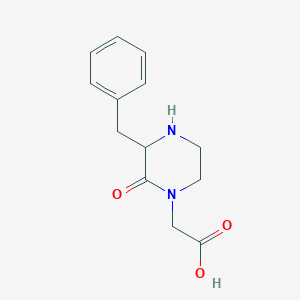

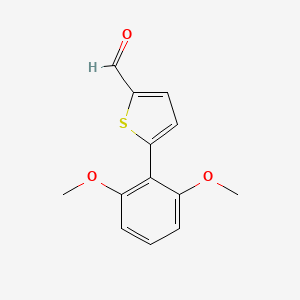
![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
